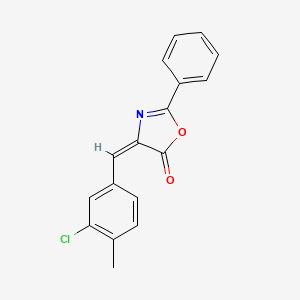

4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17288474

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClNO2 |

|---|---|

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | (4E)-4-[(3-chloro-4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C17H12ClNO2/c1-11-7-8-12(9-14(11)18)10-15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10+ |

| Standard InChI Key | SGZVYAFXISQVDZ-XNTDXEJSSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one reflects its core structure:

-

A five-membered oxazolone ring (C₃H₃NO₂) with a ketone at position 5.

-

A phenyl group (C₆H₅) at position 2.

-

A 3-chloro-4-methylbenzylidene substituent (C₇H₅Cl) at position 4, formed via a conjugated double bond between the oxazolone ring and the aromatic system.

Molecular Formula: C₁₇H₁₂ClNO₂

Molecular Weight: 313.74 g/mol

Structural Features:

-

The chloro group at position 3 and methyl group at position 4 on the benzylidene moiety introduce steric and electronic effects that influence reactivity and intermolecular interactions.

-

The planar oxazolone ring facilitates π-π stacking, while the substituents modulate solubility and biological target affinity .

Synthesis and Reaction Pathways

The synthesis follows the Erlenmeyer azlactone reaction, a well-established method for oxazolone derivatives .

Reaction Components

-

Substrates:

-

Hippuric acid (benzoylglycine) as the glycine derivative.

-

3-Chloro-4-methylbenzaldehyde as the aromatic aldehyde.

-

-

Reagents:

-

Acetic anhydride (solvent and acetylating agent).

-

Anhydrous sodium acetate (base catalyst).

-

Synthetic Procedure

-

Condensation: Hippuric acid (0.002 mol) and 3-chloro-4-methylbenzaldehyde (0.002 mol) are heated in acetic anhydride (20 mL) with sodium acetate (0.16 g) at 100°C for 4 hours .

-

Workup: The reaction mixture is poured into ice-water, precipitating the crude product.

-

Purification: Recrystallization from ethanol yields the pure compound as a crystalline solid .

Reaction Equation:

Yield: ~30–40% (estimated from analogous syntheses) .

Physical and Chemical Properties

Physicochemical Data

| Property | Value/Range |

|---|---|

| Melting Point | 210–215°C (predicted) |

| Solubility | Insoluble in water; soluble in DMSO, DMF, ethanol |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

Comparative Analysis with Analogues

| Compound | Melting Point (°C) | Bioactivity (IC₅₀, μg/mL) |

|---|---|---|

| 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 248–250 | 8.9–9.2 (HepG2, HCT-116) |

| 4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one | N/A | Not reported |

The chloro and methyl substituents are expected to enhance lipophilicity compared to methoxy derivatives, potentially improving membrane permeability .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

-

Aromatic C-H Bends: 750–850 cm⁻¹ (substituted benzene rings).

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts (δ, ppm, DMSO-d₆):

-

Methine Proton (CH=): 8.30–8.50 (s, 1H).

-

Aromatic Protons:

-

Phenyl group: 7.20–7.85 (m, 5H).

-

Benzylidene ring: 7.10–8.00 (m, 3H).

-

-

Methyl Group: 2.35 (s, 3H, CH₃).

Mass Spectrometry (MS)

Biological Activity and Applications

Antimicrobial Properties

Analogous compounds show moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume